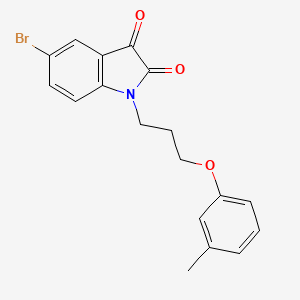

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione”, there are studies on the synthesis of related compounds. For instance, 5-bromosubstituted derivatives of indole phytoalexins were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are structurally similar to 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione, have been used in diverse fields such as pharmaceutical synthesis . They have gained significant attention for their potential use in the development of therapeutic agents .

Herbicides

These compounds have also been used in the production of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

The compounds have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties .

Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymer synthesis . They can enhance the properties of the polymer, making it more suitable for various applications .

Organic Synthesis

These compounds have been used in organic synthesis . Their diverse chemical reactivity makes them useful in a variety of synthetic strategies .

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the production of photochromic materials . These materials change color in response to light, and these compounds contribute to this property .

OLED Applications

The iridium (III) complex obtained from a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione, and dimethyl (pyridin-2-yl) boronate showed good solubility, morphological, electrochemical, and thermal stability for orange-emitting OLED applications .

Anticancer Agents

5-Bromosubstituted derivatives of indole phytoalexins have shown promising anticancer and antiproliferative effects against human cancer cell lines . The design and synthesis of novel series of amino analogues of 5-bromobrassinin (a type of 5-bromosubstituted indole phytoalexin) have been explored as new and potent anticancer agents .

Future Directions

The future directions for the study of “5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” and related compounds could involve further exploration of their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the biological activity of related compounds .

properties

IUPAC Name |

5-bromo-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-12-4-2-5-14(10-12)23-9-3-8-20-16-7-6-13(19)11-15(16)17(21)18(20)22/h2,4-7,10-11H,3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVQIQQPEXEUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)

![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)